molecular formula C23H17N3O6 B2694212 3-(4-methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887897-76-9

3-(4-methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No.: B2694212
CAS No.: 887897-76-9
M. Wt: 431.404
InChI Key: WOMVCWCFQKQEAY-UHFFFAOYSA-N
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Description

3-(4-methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the amide and nitro groups through a series of substitution and coupling reactions. Specific reagents and catalysts, such as palladium or copper catalysts, may be used to facilitate these transformations under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The amide and benzofuran rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Conditions may vary, but common reagents include halogenating agents or organometallic compounds.

Major Products

    Oxidation: Formation of 3-(4-hydroxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide.

    Reduction: Formation of 3-(4-methoxybenzamido)-N-(4-aminophenyl)benzofuran-2-carboxamide.

    Substitution: Various substituted derivatives depending on the specific reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxybenzamido)-N-(4-aminophenyl)benzofuran-2-carboxamide: Similar structure but with an amine group instead of a nitro group.

    3-(4-hydroxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

3-(4-methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-[(4-methoxybenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O6/c1-31-17-12-6-14(7-13-17)22(27)25-20-18-4-2-3-5-19(18)32-21(20)23(28)24-15-8-10-16(11-9-15)26(29)30/h2-13H,1H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMVCWCFQKQEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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